molecular formula C7H5NO4 B129197 4-Nitrobenzoic-D4 acid CAS No. 171777-66-5

4-Nitrobenzoic-D4 acid

Cat. No. B129197
M. Wt: 171.14 g/mol
InChI Key: OTLNPYWUJOZPPA-RHQRLBAQSA-N
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Description

4-Nitrobenzoic-D4 acid is a deuterated form of 4-nitrobenzoic acid, a chemical compound that belongs to the family of aromatic carboxylic acids . It is widely used in various industries, including pharmaceutical, cosmetic, and chemical manufacturing . It is commonly used as a starting material in the synthesis of various drugs, such as analgesics, antipyretics, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of 4-Nitrobenzoic-D4 acid involves several methods . One method involves the reaction of the compound with palladium 10% on activated carbon in water-d2 at 100 degrees Celsius under 760.051 Torr for 24 hours .


Molecular Structure Analysis

The molecular formula of 4-Nitrobenzoic-D4 acid is C7HD4NO4 . It has an average mass of 171.143 Da and a mono-isotopic mass of 171.046967 Da .


Chemical Reactions Analysis

4-Nitrobenzoic acid participates in various chemical reactions. For instance, it plays a role in the formation of 4-nitrobenzamide in the reaction of 4-nitrobenzoic acid with ammonia . It also participates in the esterification process to form ethyl 4-nitrobenzoate .


Physical And Chemical Properties Analysis

4-Nitrobenzoic-D4 acid has a molecular weight of 171.14 g/mol and a melting point of 238-240 °C . It is sparingly soluble in water, but soluble in many organic solvents such as ethanol, methanol, and acetone . This compound is also known to be a weak acid, with a pKa value of 3.5, meaning it can act as a proton donor in chemical reactions .

Scientific Research Applications

Thermal and Kinetic Studies

Nitrobenzoic derivatives, including compounds related to 4-Nitrobenzoic acid, are significant due to their chemical and biological properties. Research has focused on synthesizing salts of p-nitrobenzoic acid with different substituted alkanolamines and analyzing their thermal stability and phase transitions. These studies reveal that compounds formed with diethanolamine and triethanolamine exhibit distinct melting points and high stability, indicating potential applications in material sciences for designing compounds with specific thermal properties (Crisan et al., 2018).

Catalytic and Chemical Reactions

The hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid has been studied in various reaction environments, such as in a circular capillary with a palladium on alumina catalyst. This research provides insights into the influence of multiphase flow patterns on reaction rates, which is crucial for optimizing industrial chemical processes (Tsoligkas et al., 2007).

Spectroscopic and Structural Analysis

Studies on the molecular structure and vibrational analysis of nitrobenzoic acid derivatives, including 4-Nitrobenzoic acid, offer detailed insights into their electronic and geometric configurations. Such analyses are foundational in understanding the reactivity and stability of these compounds, paving the way for their application in the development of new materials and pharmaceuticals (Regulska et al., 2007).

Luminescence and Electronic Properties

Research into the luminescence properties of lanthanide ion-based coordination polymers with nitrobenzoic acid ligands, including 4-Nitrobenzoic acid, has led to the discovery of complexes exhibiting weak luminescence. These findings have implications for the development of new materials with potential applications in sensing, imaging, and lighting technologies (de Bettencourt-Dias & Viswanathan, 2006).

Environmental and Synthetic Applications

A novel approach for synthesizing 4-Nitrobenzoic acid via the ozonation of 4-nitrotoluene has been developed, demonstrating an environmentally friendly and low-temperature method for producing this compound. Such advancements in synthetic methodologies are crucial for the sustainable production of important chemical intermediates (Halstian et al., 2022).

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLNPYWUJOZPPA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzoic Acid-d4

Synthesis routes and methods I

Procedure details

In an autoclave, 0.274 g of 4-nitrotoluene, 0.011 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-nitrotoluene), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O and 0.001 g of manganese(II) acetate.4H2O were placed. The autoclave was charged with 1 MPa of air and placed in a heated oil bath. The mixture was stirred at 130° C. for 14 hours. After the completion of reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by gas chromatography and was found to yield 4-nitrobenzoic acid and 4-nitrobenzaldehyde in 85% and 1% yields, respectively, at 91% conversion of 4-nitrotoluene.
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0.003 g
Type
catalyst
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In the presence of 40 g of Co(OAc)2 . 4H2O and 8 g of KBr, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid. The product was processed as in the above Example 15; after the addition of 600 more grams of p-nitrotoluene, the oxidation was performed again, and the procedure was repeated one more time. The reaction temperature in all three procedures was not increased above 130° C. Filtration of the 3 reaction solutions yielded 2096 grams of p-nitrobenzoic acid (95.5% of the theory). After the addition to the mother liquors of 400 ml of 1,2-dichloroethane for each batch, 247 grams of water (99.5% of the theory) were removed by azeotropic distillation.
[Compound]
Name
Co(OAc)2
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
[Compound]
Name
600
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

With the addition of 8 g KBr and 50 g Co(OAc)2 . 4H2O, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid at a reaction temperature of 120° C. The absorption of oxygen began at 95° C and ended 3 hours later. While the minimum oxygen content in the residual gas was determined to be 3.6%, qualitative testing for CO2 remained negative. 681 g of p-nitrobenzoic acid (93% of the theory) was isolated from the reaction mixture, with a neutralization equivalent of 167.5 and a melting point of 239° C. An additional 45 g of p-nitrobenzoic acid was found acidimetrically in the residue obtained by concentrating the mother liquor (total yield 99% of the theory).
Name
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
2500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The oxidation of 300 g of p-nitrotoluene in 2500 ml of glacial acetic acid, in the presence of 4 g KBr and 15 g Co(OA)2 . 4H2O, at a reaction temperature of 185° C and a reaction time of 3 hours, gave a yield of 86.5% of p-nitrobenzoic acid. The absorption of oxygen began at 165° C. During the reaction CO2 was detected qualitatively in the residual gas. After the addition of 500 ml of benzene, 103 g of water (240% of the theory) was distilled azeotropically from the mother liquor.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(OA)2
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
reactant
Reaction Step Four
Yield
86.5%

Synthesis routes and methods V

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
Name
Quantity
689 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four

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